Cas no 75746-71-3 (2-Ethyl-6-methylphenyl isocyanate)

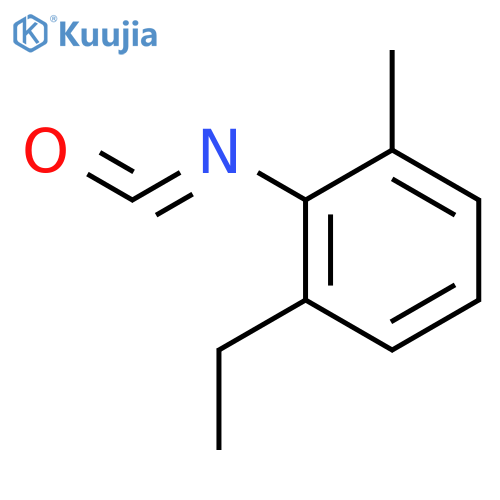

75746-71-3 structure

商品名:2-Ethyl-6-methylphenyl isocyanate

2-Ethyl-6-methylphenyl isocyanate 化学的及び物理的性質

名前と識別子

-

- Benzene,1-ethyl-2-isocyanato-3-methyl-

- 1-ethyl-2-isocyanato-3-methylbenzene

- 2-ethyl-6-methylphenyl isocyanate

- 6-ethyl-2-methylbenzenisocyanate

- 2-ETHYL-6-METHYLPHENylisoCYANATE

- 2-Ethyl-6-methylphenyl isocyanate, 98%

- FT-0612256

- EN300-146745

- SCHEMBL1022432

- MFCD00013855

- AKOS009158419

- DTXSID00371368

- YMAVXDRFOILNKI-UHFFFAOYSA-N

- 75746-71-3

- A838502

- G63070

- DB-021041

- 2-Ethyl-6-methylphenyl isocyanate

-

- MDL: MFCD00013855

- インチ: InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3

- InChIKey: YMAVXDRFOILNKI-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=CC(=C1N=C=O)C

計算された属性

- せいみつぶんしりょう: 161.08400

- どういたいしつりょう: 161.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 29.4Ų

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.034 g/mL at 25 °C(lit.)

- ふってん: 84-85 °C/5 mmHg(lit.)

- フラッシュポイント: 華氏温度:204.8°f

摂氏度:96°c - 屈折率: n20/D 1.532(lit.)

- PSA: 29.43000

- LogP: 2.52470

- かんど: Moisture Sensitive/Lachrymatory

2-Ethyl-6-methylphenyl isocyanate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H312-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:UN 2206 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S23-S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36/37/39

- リスク用語:R20/21/22

2-Ethyl-6-methylphenyl isocyanate 税関データ

- 税関コード:2929109000

- 税関データ:

中国税関コード:

2929109000概要:

2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Ethyl-6-methylphenyl isocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146745-0.25g |

1-ethyl-2-isocyanato-3-methylbenzene |

75746-71-3 | 0.25g |

$328.0 | 2023-06-06 | ||

| Enamine | EN300-146745-1.0g |

1-ethyl-2-isocyanato-3-methylbenzene |

75746-71-3 | 1g |

$355.0 | 2023-06-06 | ||

| Enamine | EN300-146745-5.0g |

1-ethyl-2-isocyanato-3-methylbenzene |

75746-71-3 | 5g |

$1033.0 | 2023-06-06 | ||

| TRC | E113875-2.5g |

2-Ethyl-6-methylphenyl isocyanate |

75746-71-3 | 2.5g |

$ 95.00 | 2022-06-05 | ||

| Apollo Scientific | OR0473-1g |

2-Ethyl-6-methylphenyl isocyanate |

75746-71-3 | 95 | 1g |

£22.00 | 2025-02-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 478792-1G |

2-Ethyl-6-methylphenyl isocyanate |

75746-71-3 | 98% | 1G |

276.13 | 2021-05-17 | |

| abcr | AB145407-250mg |

2-Ethyl-6-methylphenyl isocyanate, 95%; . |

75746-71-3 | 95% | 250mg |

€67.50 | 2023-09-17 | |

| Enamine | EN300-146745-500mg |

1-ethyl-2-isocyanato-3-methylbenzene |

75746-71-3 | 500mg |

$535.0 | 2023-09-29 | ||

| Enamine | EN300-146745-50mg |

1-ethyl-2-isocyanato-3-methylbenzene |

75746-71-3 | 50mg |

$468.0 | 2023-09-29 | ||

| Enamine | EN300-146745-2500mg |

1-ethyl-2-isocyanato-3-methylbenzene |

75746-71-3 | 2500mg |

$1089.0 | 2023-09-29 |

2-Ethyl-6-methylphenyl isocyanate 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

75746-71-3 (2-Ethyl-6-methylphenyl isocyanate) 関連製品

- 2958-62-5(2,4,6-Trimethylphenyl isocyanate)

- 20458-99-5(1,3-diethyl-2-isocyanatobenzene)

- 102561-43-3(2-isopropyl-6-methylphenyl isocyanate)

- 40411-25-4(1-ethyl-2-isocyanatobenzene)

- 190774-57-3(2-propylphenyl isocyanate)

- 28556-81-2(2,6-Dimethylphenyl isocyanate)

- 28178-42-9(2,6-Diisopropylphenyl isocyanate)

- 56309-56-9(2-isopropylphenyl isocyanate)

- 51163-29-2(1-isocyanato-2,4-dimethylbenzene)

- 614-68-6(1-isocyanato-2-methylbenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75746-71-3)2-Ethyl-6-methylphenyl isocyanate

清らかである:99%

はかる:5g

価格 ($):239.0